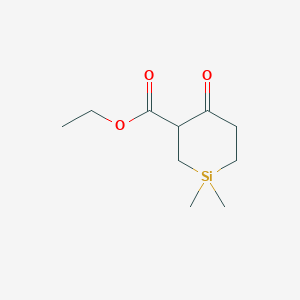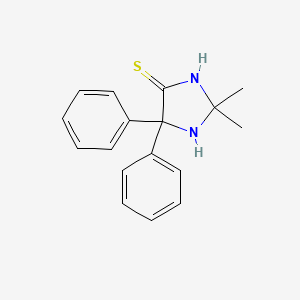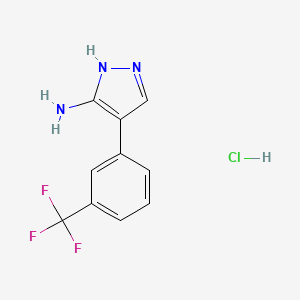
Methyl 5-chloro-4-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-4-methylthiophene-2-carboxylate: is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a chlorine atom at the 5-position, a methyl group at the 4-position, and a carboxylate ester group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale versions of the synthetic routes mentioned above, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions:
Oxidation: Methyl 5-chloro-4-methylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 5-chloro-4-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. It is also used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology: In biological research, thiophene derivatives are studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Medicine: Thiophene-based compounds are explored for their potential use as nonsteroidal anti-inflammatory drugs (NSAIDs) and anesthetics .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
作用机制
The mechanism of action of methyl 5-chloro-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
相似化合物的比较
Ethyl 5-chloro-4-methylthiophene-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have an aryl group at the 5-position and a hydroxy group at the 3-position.
Uniqueness: Methyl 5-chloro-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C7H7ClO2S |
|---|---|
分子量 |
190.65 g/mol |
IUPAC 名称 |
methyl 5-chloro-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 |
InChI 键 |
MTCQDIJFANAUKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


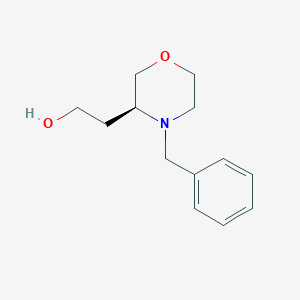
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
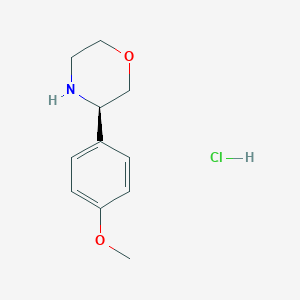
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

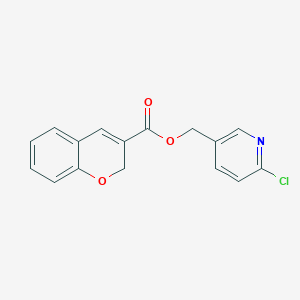
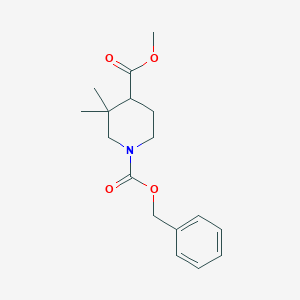
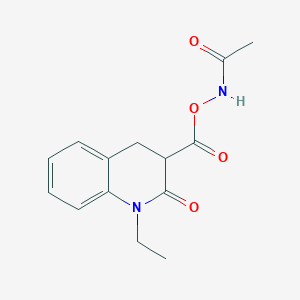

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
